Saquinavir mesylate Saquinavir mesylate Saquinavir mesylate is an organic molecular entity.
Saquinavir Mesylate is the mesylate salt form of saquinavir, a peptidomimetic inhibitor of human immunodeficiency virus (HIV) protease.
An HIV protease inhibitor which acts as an analog of an HIV protease cleavage site. It is a highly specific inhibitor of HIV-1 and HIV-2 proteases, and also inhibits CYTOCHROME P-450 CYP3A.
See also: Saquinavir (has active moiety).
Brand Name: Vulcanchem
CAS No.: 149845-06-7
VCID: VC0003116
InChI: InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1
SMILES: CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O
Molecular Formula: C39H54N6O8S
Molecular Weight: 766.9 g/mol

Saquinavir mesylate

CAS No.: 149845-06-7

Cat. No.: VC0003116

Molecular Formula: C39H54N6O8S

Molecular Weight: 766.9 g/mol

* For research use only. Not for human or veterinary use.

Saquinavir mesylate - 149845-06-7

CAS No. 149845-06-7
Molecular Formula C39H54N6O8S
Molecular Weight 766.9 g/mol
IUPAC Name (2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid
Standard InChI InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1
Standard InChI Key IRHXGOXEBNJUSN-YOXDLBRISA-N
Isomeric SMILES CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O
SMILES CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O
Canonical SMILES CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Physicochemical Properties

Molecular Architecture

Saquinavir mesylate (C₃₈H₅₀N₆O₅·CH₄O₃S) features a complex peptidomimetic structure designed to mimic the natural substrate of HIV-1 protease. The molecule contains:

  • A decahydroisoquinoline scaffold providing structural rigidity

  • N-tert-butylcarbamoyl group enhancing protease binding affinity

  • Quinoline-2-carbonyl moiety enabling π-π interactions with viral enzyme active sites

  • Methanesulfonate counterion improving aqueous solubility (2.22 mg/mL in water)

The stereochemical configuration at multiple chiral centers critically determines its antiviral activity, with the (3S,4aS,8aS) configuration in the isoquinoline ring being essential for potency .

Physicochemical Characteristics

Table 1 summarizes key physicochemical parameters:

PropertyValueMethod/Source
Molecular Weight766.96 g/molMass spectrometry
logP (octanol/water)4.04ALOGPS prediction
Aqueous Solubility2.22 mg/mLFDA label data
pKa (acidic)13.61Chemaxon prediction
pKa (basic)8.47Chemaxon prediction
Crystal FormMonoclinic P2₁X-ray diffraction

The mesylate salt form was developed to enhance dissolution rates compared to the free base, particularly under gastric conditions .

Pharmacokinetic Profile and Formulation Optimization

Absorption and Bioavailability

Original hard capsule (HC) formulations exhibited limited oral bioavailability (4%), necessitating pharmacokinetic boosting with ritonavir. Subsequent formulation development produced film-coated tablets (FCT) showing:

  • 10% increase in AUC₀-∞ (26,826 vs. 24,430 h·ng/mL)

  • 19% higher Cmax (3,644 vs. 3,064 ng/mL)

  • Equivalent terminal half-life (4.2–4.5 h)

Table 2 compares key pharmacokinetic parameters between formulations under ritonavir boosting:

ParameterHC FormulationFCT FormulationBioequivalence Ratio (90% CI)
AUC₀-∞ (h·ng/mL)24,43026,8261.10 (1.04–1.16)
Cmax (ng/mL)3,0643,6441.19 (1.14–1.25)
Tmax (h)3.53.0-
t½ (h)4.54.2-

Data adapted from replicated crossover study (n=100)

Metabolism and Elimination

Hepatic metabolism via CYP3A4 accounts for >90% of saquinavir clearance, producing mono- and di-hydroxylated metabolites. Mass balance studies show:

  • 88% fecal excretion of oral dose

  • 1% renal excretion

  • 13% circulating parent compound post-oral administration

Ritonavir co-administration inhibits both CYP3A4 and P-glycoprotein, increasing saquinavir exposure 8-fold compared to unboosted regimens .

Analytical Characterization Methods

HPLC Quantification

A validated reversed-phase HPLC method enables precise quantification in pharmaceutical formulations:

ParameterSpecifications
ColumnC18 (250 × 4.6 mm, 5μm)
Mobile PhaseAcetonitrile:Buffer (55:45)
Flow Rate1.0 mL/min
Detection240 nm
Retention Time6.8 min
Linearity Range50–150% label claim
RSD (%)<2.0

Method validation showed 99.2–101.3% recovery across dosage forms .

Current Research Directions

Ongoing investigations focus on:

  • Nanocrystal formulations to enhance lymphatic uptake

  • Fixed-dose combinations with newer integrase inhibitors

  • Pharmacogenomic predictors of CYP3A4 metabolic variability

  • Long-acting injectable prodrug formulations

The demonstrated bioequivalence of FCT formulations and robust HPLC quantification methods provide frameworks for continued pharmaceutical development.

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